4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzenemethanamine Hydrochloride
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Overview
Description
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzenemethanamine Hydrochloride is a chemical compound with the molecular formula C9H9ClF3N3. It is known for its unique structure, which includes a trifluoromethyl group and a diazirine ring. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzenemethanamine Hydrochloride typically involves multiple steps. One common method starts with the preparation of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol, which is then converted to the corresponding amine. The final step involves the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzenemethanamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines .
Scientific Research Applications
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzenemethanamine Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a photoreactive cross-linker in the study of molecular interactions.
Biology: It is used in photoaffinity labeling to study protein-ligand interactions.
Medicine: It is investigated for its potential use in drug development and as a diagnostic tool.
Industry: It is used in the development of new materials and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzenemethanamine Hydrochloride involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This carbene can then form covalent bonds with nearby molecules, making it useful for studying molecular interactions. The molecular targets and pathways involved depend on the specific application and the molecules being studied .
Comparison with Similar Compounds
Similar Compounds
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol: Similar structure but with a hydroxyl group instead of an amine.
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid: Similar structure but with a carboxylic acid group instead of an amine
Uniqueness
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzenemethanamine Hydrochloride is unique due to its combination of a trifluoromethyl group and a diazirine ring, which provides both stability and reactivity. This makes it particularly useful in applications requiring photoreactive cross-linking and molecular interaction studies .
Properties
IUPAC Name |
[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3.ClH/c10-9(11,12)8(14-15-8)7-3-1-6(5-13)2-4-7;/h1-4H,5,13H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTDGTWJZOMTAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2(N=N2)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735928 |
Source
|
Record name | 1-{4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258874-29-1 |
Source
|
Record name | 1-{4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzylamine Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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